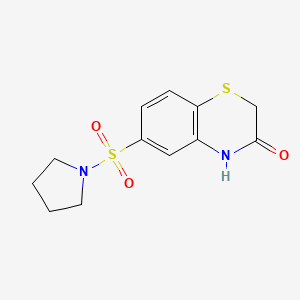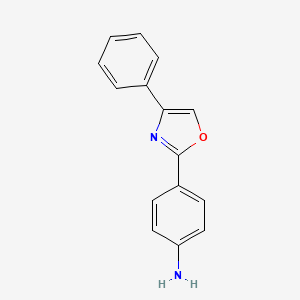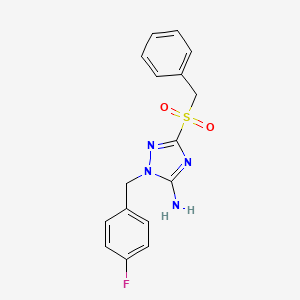![molecular formula C10H11N3O5S B7835729 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B7835729.png)
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C10H11N3O4S2 It is known for its unique structure, which includes a benzoxadiazole ring and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of 2,1,3-benzoxadiazole with a sulfonyl chloride derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve crystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or thioethers.
Aplicaciones Científicas De Investigación
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid: Similar structure but with a thiadiazole ring instead of a benzoxadiazole ring.
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoate: An ester derivative of the compound.
Uniqueness
4-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]butanoic acid is unique due to the presence of the benzoxadiazole ring, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications requiring fluorescence or specific interactions with biological targets .
Propiedades
IUPAC Name |
4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c14-9(15)5-2-6-11-19(16,17)8-4-1-3-7-10(8)13-18-12-7/h1,3-4,11H,2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWGIPIXMZJVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-3-(4-methylbenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B7835649.png)
![Methyl 1-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]prolinate](/img/structure/B7835658.png)

![1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7835670.png)


![4-{[(2-Morpholin-4-yl-3,4-dioxocyclobut-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B7835703.png)
![N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine](/img/structure/B7835705.png)


![N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]leucine](/img/structure/B7835734.png)

![4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B7835765.png)

